2-Cyclohexen-1-amine
CAS No.: 1541-25-9
Cat. No.: VC21330348
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1541-25-9 |
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Molecular Formula | C6H11N |
Molecular Weight | 97.16 g/mol |
IUPAC Name | cyclohex-2-en-1-amine |
Standard InChI | InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 |
Standard InChI Key | ACYMGUSQXQEHGA-UHFFFAOYSA-N |
SMILES | C1CC=CC(C1)N |
Canonical SMILES | C1CC=CC(C1)N |
Introduction
Chemical Identity and Structure
Basic Structural Characteristics
2-Cyclohexen-1-amine belongs to the family of cyclic amines containing an unsaturated bond. The compound features a six-membered ring with a double bond between carbon positions 2 and 3, and an amino group (-NH₂) attached to carbon position 1. This structure gives the molecule both aliphatic and unsaturated properties, making it versatile for various chemical applications.
Molecular Identifiers and Notation
For proper chemical identification and database reference, 2-Cyclohexen-1-amine can be described using standard chemical notations. While exact identifiers for 2-Cyclohexen-1-amine are not provided in the search results, we can observe the pattern of identifiers used for related compounds to understand how this compound would be cataloged:
Identifier Type | Expected Format for 2-Cyclohexen-1-amine |
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IUPAC Name | cyclohex-2-en-1-amine |
SMILES | NC1C=CCCC1 |
InChI Format | Similar pattern to related compounds |
CAS Number | Specific CAS number not provided |
Synthetic Methods and Production
Patent Information
According to available patent literature, there exists a method for producing 2-cyclohexen-1-amine that involves the reaction of 1,2-dihalocyclohexane with ammonia in the presence of isopropyl alcohol . This process is described in a Japanese patent (JPH01261354A) and appears to involve the following key steps:
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Loading 1,2-dihalocyclohexane and ammonia-containing isopropyl alcohol into an autoclave
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Heating the mixture while stirring
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Obtaining 2-cyclohexen-1-amine with reportedly excellent yield
The reaction likely involves nucleophilic substitution of one halogen atom by ammonia, followed by elimination of the second halogen to form the double bond, resulting in the desired 2-cyclohexen-1-amine product.
Comparison with Related Compound Synthesis
When examining the synthesis of related compounds like 2-methyl-2-cyclohexen-1-amine and (2-cyclohexen-1-ylmethyl)amine, certain similarities and differences in synthetic approaches are evident. These related compounds have documented synthesis routes that may inform alternative approaches to 2-cyclohexen-1-amine production.
The presence of both compounds in chemical databases with recent modification dates (March and April 2025) indicates ongoing research interest in this class of compounds . This suggests that the synthesis and applications of 2-cyclohexen-1-amine and its derivatives continue to be relevant in current chemical research.
Structural Comparison with Related Compounds
Comparison with 2-Methylcyclohex-2-en-1-amine
2-Methylcyclohex-2-en-1-amine (also referred to as 2-Cyclohexen-1-amine, 2-methyl-) is a closely related derivative with an additional methyl group at the 2-position of the cyclohexene ring . This structural difference results in:
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Increased molecular weight (111.18 g/mol compared to approximately 97.16 g/mol for 2-cyclohexen-1-amine)
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Potentially different reactivity due to steric effects of the methyl group
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Different physical properties including boiling point, solubility, and viscosity
The SMILES notation for this compound is "CC1=CCCCC1N" as computed by OEChem 2.3.0, which clearly shows the presence of the methyl group (CC) attached to the cyclohexene ring .
Comparison with Cyclohex-2-en-1-ylmethanamine
Another related compound, cyclohex-2-en-1-ylmethanamine (also referred to as (2-Cyclohexen-1-ylmethyl)amine), features a methylene group (-CH₂-) between the cyclohexene ring and the amino group . This structural variation results in:
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Increased chain flexibility due to the methylene linker
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Different spatial arrangement of the amino group
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Potentially different hydrogen bonding capabilities
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Same molecular weight as 2-methyl-2-cyclohexen-1-amine (111.18 g/mol)
The SMILES notation for this compound is "C1CC=CC(C1)CN" as computed by OEChem 2.3.0, revealing the methylene group connecting the amino group to the ring structure .
Comparative Analysis Table
Property | 2-Cyclohexen-1-amine | 2-Methylcyclohex-2-en-1-amine | Cyclohex-2-en-1-ylmethanamine |
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Molecular Formula | C₆H₁₁N | C₇H₁₃N | C₇H₁₃N |
Molecular Weight | ~97.16 g/mol | 111.18 g/mol | 111.18 g/mol |
Primary Structure | Amino group directly on ring | Methyl group at C-2 position | Methylene linker to amino group |
Position of Unsaturation | Between C-2 and C-3 | Between C-2 and C-3 | Between C-2 and C-3 |
Recent Database Update | Not specified | March 2025 | April 2025 |
CAS Number | Not provided | 51552-22-8 | 58714-95-7 |
Chemical Reactivity and Properties
Predicted Reactivity Profile
2-Cyclohexen-1-amine would be expected to exhibit reactivity characteristic of both primary amines and alkenes. As a primary amine, it would likely participate in typical amine reactions including:
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Nucleophilic substitution reactions
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Formation of amides through reaction with carboxylic acids and derivatives
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Imine formation with aldehydes and ketones
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Formation of carbamates and urea derivatives
The alkene portion of the molecule would be expected to undergo reactions typical of carbon-carbon double bonds:
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Addition reactions with halogens, hydrogen halides, and water
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Epoxidation reactions
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Hydrogenation of the double bond
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Cycloaddition reactions like Diels-Alder
The proximity of the amino group to the double bond could lead to interesting intramolecular effects and potential for regioselective reactions.
Stability Considerations
The stability of 2-cyclohexen-1-amine would be influenced by several factors:
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Primary amines can undergo oxidation in air, particularly when exposed to light or catalytic metals
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The double bond provides a site for oxidation and other addition reactions
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The compound may form insoluble carbonates in the presence of carbon dioxide and moisture
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Storage conditions would likely require an inert atmosphere and protection from light
Analytical Methods and Identification
Spectroscopic Identification
For proper identification and characterization of 2-cyclohexen-1-amine, several spectroscopic methods would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the alkene protons, the proton at C-1, and the amine protons
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¹³C NMR would identify the six carbon atoms, including the alkene carbons
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Infrared (IR) Spectroscopy:
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N-H stretching bands in the 3300-3500 cm⁻¹ region
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C=C stretching vibration around 1640-1680 cm⁻¹
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C-N stretching bands in the 1020-1220 cm⁻¹ region
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Mass Spectrometry:
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Molecular ion peak at m/z approximately 97
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Fragmentation pattern showing loss of ammonia and ring cleavage products
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Chromatographic Methods
For separation and quantification, the following techniques would likely be effective:
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Gas Chromatography (GC):
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With appropriate columns like DB-5 or similar
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FID or mass selective detection
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase methods with C18 columns
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UV detection at approximately 210-220 nm
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